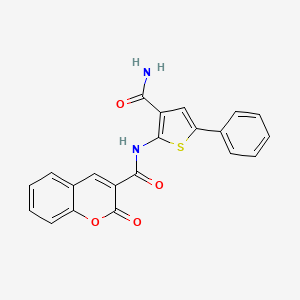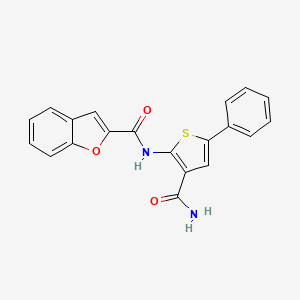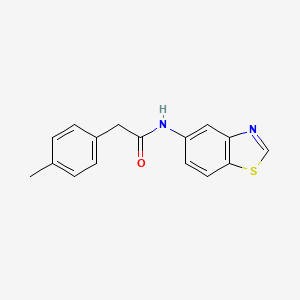![molecular formula C23H24N2O3S B6497088 2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide CAS No. 952876-61-8](/img/structure/B6497088.png)
2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide (hereafter referred to as 2-PBPTC) is an organic compound belonging to the class of benzamides. It is a derivative of thiophene, an aromatic heterocyclic compound containing sulfur, and is composed of two benzene rings, an amide group, and a carboxamide group. 2-PBPTC has been studied for its potential use in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals, as a catalyst in organic synthesis, and as a fluorescent dye.
科学的研究の応用
2-PBPTC has been studied for its potential use in a variety of scientific research applications. It has been used as a fluorescent dye in studies of cell membranes and other biological structures. It has also been used as a ligand in the synthesis of metal complexes, and as a catalyst for organic reactions. Additionally, 2-PBPTC has been used as a synthetic intermediate in the production of pharmaceuticals, such as the anti-inflammatory drug naproxen.
作用機序
The mechanism of action of 2-PBPTC is not fully understood. However, it is believed to act as a ligand, binding to metal ions and forming complexes that can be used in organic synthesis. Additionally, it has been suggested that 2-PBPTC may act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-PBPTC have not been extensively studied. However, it has been suggested that 2-PBPTC may act as an inhibitor of cyclooxygenase, which could lead to anti-inflammatory effects. Additionally, 2-PBPTC has been used as a fluorescent dye in studies of cell membranes and other biological structures, suggesting that it may have an effect on cellular processes.
実験室実験の利点と制限
The use of 2-PBPTC in lab experiments has several advantages. It is relatively easy to synthesize, and can be used as a ligand in the synthesis of metal complexes or as a catalyst for organic reactions. Additionally, it has been used as a fluorescent dye in studies of cell membranes and other biological structures, which can provide useful information about the structure and function of cells.
However, there are some limitations to the use of 2-PBPTC in lab experiments. The mechanism of action of 2-PBPTC is not fully understood, and its biochemical and physiological effects have not been extensively studied. Additionally, the use of 2-PBPTC in the production of pharmaceuticals is limited due to its low solubility in water.
将来の方向性
The potential applications of 2-PBPTC are numerous, and there are several potential future directions for research. Further studies could be conducted to better understand the mechanism of action of 2-PBPTC and its biochemical and physiological effects. Additionally, research could be conducted to improve the solubility of 2-PBPTC in water, which would allow for its use in the production of pharmaceuticals. Finally, research could be conducted to explore the use of 2-PBPTC in other applications, such as in the synthesis of materials or in the development of new drugs.
合成法
2-PBPTC can be synthesized through a variety of methods. The most common method involves the reaction of 3-pentyloxybenzaldehyde and thiophene-2-carboxamide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields 2-PBPTC in a high yield of up to 95%. Other methods for the synthesis of 2-PBPTC include the reaction of 3-pentyloxybenzaldehyde and thiophene-3-carboxylic acid, as well as the reaction of 3-pentyloxybenzaldehyde and thiophene-2-carboxamide in the presence of an acid, such as hydrochloric acid.
特性
IUPAC Name |
2-[(3-pentoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-3-7-13-28-18-12-8-11-17(14-18)22(27)25-23-19(21(24)26)15-20(29-23)16-9-5-4-6-10-16/h4-6,8-12,14-15H,2-3,7,13H2,1H3,(H2,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZGAHZBRYKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497011.png)
![2-{7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamide](/img/structure/B6497021.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497036.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497042.png)


![2-[4-(morpholine-4-sulfonyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497068.png)

![2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497081.png)



![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6497104.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide](/img/structure/B6497108.png)